5-Butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
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Description
5-Butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a derivative of isoquinolin-1-one and has been synthesized using various methods.
Scientific Research Applications
Tumor Proliferation Assessment
A study evaluated the use of a cellular proliferative marker, similar in structure to 5-Butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one, for PET imaging in patients with malignant neoplasms. The agent showed promise for evaluating the proliferative status of solid tumors, with a significant correlation between its uptake and tumor proliferation markers. This research highlights the potential of such compounds in non-invasively assessing tumor proliferation, aiding in the diagnosis and monitoring of cancer treatment (Dehdashti et al., 2013).
Antibacterial Applications
Another study focused on the antibacterial properties of a compound structurally related to 5-Butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one. The research identified potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly outperforming established antibiotics in some cases. This suggests the potential of such compounds in developing new antibacterial drugs, especially in the face of rising antibiotic resistance (Kuramoto et al., 2003).
Crystal Engineering and Molecular Interactions
In the realm of crystal engineering, compounds with similar structural features have been studied for their weak interactions and influence on crystal packing. Such research provides insights into the molecular structures and interactions that govern the formation of solid-state materials, with implications for the design of new materials with specific properties (Choudhury et al., 2003).
Antitumor Agents
Research into 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives, which are structurally related to the compound , has led to the identification of potent antitumor agents. These compounds have shown significant inhibitory activity against various tumor cell lines, with some exhibiting selective action against specific cancer types. This highlights the therapeutic potential of such compounds in cancer treatment (Chou et al., 2010).
properties
IUPAC Name |
5-butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c1-2-3-13-24-19-6-4-5-18-17(19)11-12-22(20(18)23)14-15-7-9-16(21)10-8-15/h4-10H,2-3,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKQQVKCQGDOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
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